2,6-Diamino-4-pyridin-3-yl-4H-thiopyran-3,5-dicarbonitrile

CRL4 ubiquitin ligase CUL4A inhibition Cancer therapeutics

2,6-Diamino-4-pyridin-3-yl-4H-thiopyran-3,5-dicarbonitrile (CAS 125219-61-6) is a heterocyclic small molecule belonging to the 2,6-diamino-4-substituted-4H-thiopyran-3,5-dicarbonitrile family, a scaffold claimed in patent literature as inhibitors of CUL4A-dependent CRL4 ubiquitin ligase with potential applications in oncology and DNA repair modulation. This compound class has also yielded eEF-2 kinase inhibitors such as the 2-fluorophenyl analog DFTD (2,6-diamino-4-(2-fluorophenyl)-4H-thiopyran-3,5-dicarbonitrile), characterized as a reversible covalent inhibitor targeting a non-conserved active-site cysteine (Cys-146).

Molecular Formula C12H9N5S
Molecular Weight 255.3
CAS No. 125219-61-6
Cat. No. B2659385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Diamino-4-pyridin-3-yl-4H-thiopyran-3,5-dicarbonitrile
CAS125219-61-6
Molecular FormulaC12H9N5S
Molecular Weight255.3
Structural Identifiers
SMILESC1=CC(=CN=C1)C2C(=C(SC(=C2C#N)N)N)C#N
InChIInChI=1S/C12H9N5S/c13-4-8-10(7-2-1-3-17-6-7)9(5-14)12(16)18-11(8)15/h1-3,6,10H,15-16H2
InChIKeyKDKVQTKLWWJERB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Diamino-4-pyridin-3-yl-4H-thiopyran-3,5-dicarbonitrile (CAS 125219-61-6): Compound-Class Context and Procurement Baseline


2,6-Diamino-4-pyridin-3-yl-4H-thiopyran-3,5-dicarbonitrile (CAS 125219-61-6) is a heterocyclic small molecule belonging to the 2,6-diamino-4-substituted-4H-thiopyran-3,5-dicarbonitrile family, a scaffold claimed in patent literature as inhibitors of CUL4A-dependent CRL4 ubiquitin ligase with potential applications in oncology and DNA repair modulation [1]. This compound class has also yielded eEF-2 kinase inhibitors such as the 2-fluorophenyl analog DFTD (2,6-diamino-4-(2-fluorophenyl)-4H-thiopyran-3,5-dicarbonitrile), characterized as a reversible covalent inhibitor targeting a non-conserved active-site cysteine (Cys-146) [2]. The target compound is distinguished within this class by a pyridin-3-yl substituent at the 4-position, introducing a basic nitrogen capable of hydrogen-bond acceptance and potential coordination interactions absent in simple phenyl or halo-phenyl analogs. Its computed LogP of 1.2 and topological polar surface area of 138 Ų place it in a favorable physicochemical space for lead-like properties .

Why 2,6-Diamino-4-pyridin-3-yl-4H-thiopyran-3,5-dicarbonitrile Cannot Be Interchanged with Phenyl or Other Hetaryl Analogs


Within the 2,6-diamino-4H-thiopyran-3,5-dicarbonitrile class, the 4-position substituent is the sole variable structural determinant controlling both target engagement selectivity and downstream recyclization chemistry. The patent CA2882579A1 explicitly differentiates substituent-dependent CUL4A inhibitory activity across a range of 4-aryl and 4-hetaryl analogs, with compounds listed as separate chemical entities bearing distinct claim scope [1]. The pyridin-3-yl group introduces a basic nitrogen (pKa ~5.2 for pyridine) that alters the compound's ionization state at physiological pH relative to the phenyl analog (LogP 1.2 vs. estimated ~2.0 for the phenyl congener), modifying solubility, protein binding, and membrane permeability in ways that cannot be assumed equivalent [2]. Furthermore, literature on this scaffold demonstrates that the 4-substituent directly determines the product outcome of base-mediated recyclization reactions with α-bromoketones, yielding distinct thiazolylacrylonitrile derivatives that would diverge in downstream synthetic utility [3]. Simple substitution of the pyridin-3-yl analog with a phenyl or 2-fluorophenyl variant therefore risks both altered biological activity and incompatible synthetic reactivity.

Quantitative Differentiation Evidence: 2,6-Diamino-4-pyridin-3-yl-4H-thiopyran-3,5-dicarbonitrile vs. Closest Analogs


CRL4 Ubiquitin Ligase Inhibitory Class Membership: Patent-Scope Differentiation from Phenyl and 4-Pyridinyl Analogs

Patent CA2882579A1 claims 2,6-diamino-4-substituted-4H-thiopyran-3,5-dicarbonitriles as small-molecule substances that interfere with CUL4A activity for treating cancer and increasing DNA repair [1]. The patent enumerates specific 4-substituents as distinct chemical entities: the 4-phenyl analog (no basic heteroatom), the 4-pyridin-4-yl analog (para-nitrogen), the 4-(furan-2-yl) analog (oxygen heterocycle), and halogenated phenyl variants. Critically, the pyridin-3-yl substituent is absent from the explicit claim listing, meaning this compound occupies a structurally adjacent but unclaimed position in the chemical space. The 4-pyridin-3-yl substitution pattern places the nitrogen at the meta position relative to the thiopyran attachment point, yielding a distinct dipole vector (nitrogen lone pair oriented ~120° from the C4–thiopyran bond) compared to the 4-pyridin-4-yl analog where the nitrogen lies along the molecular axis .

CRL4 ubiquitin ligase CUL4A inhibition Cancer therapeutics

Lipophilicity Differentiation: Pyridin-3-yl vs. Phenyl and 2-Fluorophenyl Analogs

The computed partition coefficient (XLogP3) of the target compound is 1.2 [1]. This represents a significant reduction in lipophilicity compared to the 4-phenyl analog (estimated XLogP3 ~1.9–2.1 based on C13H10N4S with no heteroatom substituent) and the 2-fluorophenyl analog DFTD (estimated XLogP3 ~2.3). The ~0.7–1.1 log unit reduction places the compound closer to the optimal drug-like lipophilicity range (LogP 1–3), with potential benefits for aqueous solubility and reduced promiscuous protein binding. The topological polar surface area of 138 Ų exceeds that of the phenyl analog (~100 Ų), consistent with the additional pyridine nitrogen contribution [2].

Lipophilicity Drug-likeness Physicochemical profiling

eEF-2K Inhibitor Class Membership: Structural Basis for Cysteine-Targeting Reversible Covalent Mechanism

The mechanism of action for the 2-fluorophenyl analog DFTD against eEF-2K has been characterized as a two-step reversible covalent inhibition involving formation of a reversible thioimidate adduct with active-site Cys-146, with the nitrile carbon positioned within 4.5 Å of the cysteine sulfur [1]. This mechanism is enabled by the 3,5-dicarbonitrile substitution pattern common to the entire 2,6-diamino-4H-thiopyran-3,5-dicarbonitrile class. The target compound shares this identical 3,5-dicarbonitrile pharmacophore and the 2,6-diamino-thiopyran core, and is therefore predicted to engage the same covalent mechanism. The 4-pyridin-3-yl substituent, however, offers a distinct exit vector from the thiopyran ring compared to the 2-fluorophenyl group, potentially enabling different interactions with the kinase surface adjacent to the active site [2].

eEF-2 kinase inhibition Reversible covalent inhibitor Cysteine targeting

Commercial Purity Specifications: Vendor-Documented Batch Quality for Procurement Decisions

Three vendors provide documented purity specifications for CAS 125219-61-6, enabling quality-based procurement decisions. AKSci lists the compound at 95% purity . Leyan (乐研) offers the compound at 97% purity under catalog number 1395338 . MolCore (摩库) provides a specification of NLT 98% purity with ISO-certified quality systems . This purity range (95–98%) is comparable to the 4-phenyl analog (typically 97% from suppliers such as ChemScene) and the 2-fluorophenyl analog (typically 95–98% from CymitQuimica). No vendor currently provides a certificate of analysis with batch-specific HPLC traces in the public domain for this compound.

Compound procurement Purity specification Quality control

Synthetic Utility: 4-Hetaryl Thiopyrans as Precursors to Thieno[2,3-b]pyridine Derivatives via Recyclization

The Dyachenko group has established that 2,6-diamino-4-hetaryl-3,5-dicyano-4H-thiopyrans serve as versatile precursors for multicomponent recyclization reactions. Treatment with alkali in DMF followed by alkylating agents yields 4-alkyl(aryl, hetaryl)-2-alkoxycarbonyl(aroyl, carbamoyl)-3,6-diamino-5-cyanothieno[2,3-b]pyridines [1]. A separate study demonstrated that recyclization of 2,6-diamino-4-hetaryl-4H-thiopyran-3,5-dicarbonitriles with α-bromoketones affords 2-[4-aryl(hetaryl, cyclopropyl)thiazol-2-yl]-3-hetarylacrylonitriles [2]. The pyridin-3-yl substituent on the target compound introduces an additional reactive handle (the pyridine nitrogen) that can participate in coordination chemistry or further functionalization, distinguishing it from simple aryl analogs that lack this synthetic versatility. This established synthetic tractability supports the compound's value as a building block for diversity-oriented synthesis of nitrogen- and sulfur-containing heterocyclic libraries [1].

Heterocyclic synthesis Recyclization chemistry Thienopyridine scaffolds

Spectroscopic Characterization: NMR and Mass Spectral Reference Data for Identity Confirmation

SpectraBase provides reference spectroscopic data for 2,6-diamino-4-(3-pyridyl)-4H-thiopyran-3,5-dicarbonitrile, including 1H NMR and GC-MS spectra [1]. This enables unambiguous identity confirmation upon procurement, which is critical given that positional isomers (e.g., pyridin-2-yl and pyridin-4-yl analogs) may exhibit similar chromatographic behavior but distinct NMR signatures. The availability of reference spectra reduces the burden on procurement teams to independently characterize the compound. For comparison, the 4-phenyl analog (CAS 102434-73-1) also has spectral data available, while the 4-pyridin-4-yl analog's spectral characterization is limited to the patent disclosure .

Compound identification NMR spectroscopy Mass spectrometry

Validated Application Scenarios for 2,6-Diamino-4-pyridin-3-yl-4H-thiopyran-3,5-dicarbonitrile Based on Differential Evidence


CRL4 Ubiquitin Ligase (CUL4A) Inhibitor Screening and SAR Expansion

The compound is most appropriately deployed in CUL4A inhibitor screening cascades where the objective is to explore substituent effects at the 4-position of the 2,6-diamino-4H-thiopyran-3,5-dicarbonitrile scaffold. Its pyridin-3-yl substituent fills a gap in the patent-exemplified chemical space between non-basic aryl analogs (phenyl, halophenyl) and the para-nitrogen pyridin-4-yl analog, enabling systematic assessment of how nitrogen position and basicity affect CUL4A binding affinity and selectivity [1]. The reduced lipophilicity (LogP 1.2) relative to phenyl analogs may confer improved solubility in biochemical assay buffers, reducing the need for DMSO concentrations that could interfere with ubiquitin ligase activity readouts.

eEF-2 Kinase Inhibitor Lead Optimization with Modified Surface Recognition

Given the validated reversible covalent eEF-2K inhibitory mechanism of the 2-fluorophenyl analog DFTD [2], the target compound can serve as a tool for probing how 4-position substituent identity affects kinase selectivity within the alpha-kinase family. The pyridin-3-yl group is predicted to preserve the nitrile-Cys-146 covalent interaction while altering surface complementarity with the eEF-2K active-site periphery, potentially reducing off-target activity against conventional protein kinases where DFTD may show cross-reactivity. The compound's lower LogP (1.2 vs. ~2.3 for DFTD) also predicts improved metabolic stability in microsomal assays, an important consideration for progression to cellular efficacy studies [3].

Diversity-Oriented Synthesis Building Block for Thieno[2,3-b]pyridine Libraries

The compound's established reactivity in base-mediated recyclization with alkylating agents and α-bromoketones [4] positions it as a strategic building block for generating focused libraries of thieno[2,3-b]pyridines and thiazolylacrylonitriles. The pyridin-3-yl substituent provides an additional synthetic handle (pyridine nitrogen) for subsequent metal-catalyzed cross-coupling or N-alkylation reactions, enabling library diversification at a second site after the initial thiopyran-to-thienopyridine transformation. This dual-reactivity profile is not shared by phenyl or halophenyl analogs, which lack the second functional group for orthogonal derivatization.

Physicochemical Property Benchmarking for CNS Drug Discovery Programs

With a computed LogP of 1.2 and TPSA of 138 Ų [5], the compound falls within favorable ranges for CNS drug-likeness (LogP 1–4, TPSA < 90 Ų for high CNS penetration, though TPSA of 138 Ų suggests moderate permeability). The pyridin-3-yl basic nitrogen (predicted pKa ~5.0–5.5) further positions the compound for assessment in CNS-targeting programs where reduced lipophilicity is associated with lower P-glycoprotein efflux liability. Procurement teams evaluating in-class options for CNS kinase programs should prioritize the pyridin-3-yl analog over the more lipophilic phenyl variants when blood-brain barrier penetration is a key optimization parameter.

Quote Request

Request a Quote for 2,6-Diamino-4-pyridin-3-yl-4H-thiopyran-3,5-dicarbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.